molecular formula C29H36N6O5 B12366368 E3 Ligase Ligand-linker Conjugate 70

E3 Ligase Ligand-linker Conjugate 70

Cat. No.: B12366368
M. Wt: 548.6 g/mol
InChI Key: QIHHGWPLCPZQCG-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 70 is a synthesized chemical building block specifically designed for the assembly of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that target unwanted proteins for degradation by the cell's own ubiquitin-proteasome system. This conjugate is one of the two essential core components of a PROTAC, comprising a high-affinity ligand that recruits an E3 ubiquitin ligase, which is pre-conjugated to a chemical linker. The linker facilitates the connection to the other half of the PROTAC, the ligand for the protein of interest. By enabling the formation of a ternary complex between the E3 ligase and the target protein, this reagent facilitates the ubiquitination of the target protein, marking it for recognition and destruction by the proteasome. This event-driven mechanism offers a catalytic and often more profound alternative to traditional inhibition for modulating protein function. E3 Ligase Ligand-Linker Conjugates are fundamental tools for researchers exploring targeted protein degradation across various fields, including oncology, immunology, and the study of previously "undruggable" targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H36N6O5

Molecular Weight

548.6 g/mol

IUPAC Name

tert-butyl N-[1-[3-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]imidazo[1,2-a]pyridin-7-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C29H36N6O5/c1-29(2,3)40-27(37)31-21-9-13-32(14-10-21)22-11-15-33-24(17-22)30-18-25(33)34-16-12-26(36)35(28(34)38)19-20-5-7-23(39-4)8-6-20/h5-8,11,15,17-18,21H,9-10,12-14,16,19H2,1-4H3,(H,31,37)

InChI Key

QIHHGWPLCPZQCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=NC=C(N3C=C2)N4CCC(=O)N(C4=O)CC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Structural Characterization of E3 Ligase Ligand-Linker Conjugate 70

Although Conjugate 70’s exact structure remains undisclosed, its nomenclature suggests it belongs to the cereblon (CRBN) or von Hippel-Lindau (VHL) ligand-linker families. Key features likely include:

  • E3 Ligase Ligand : A thalidomide derivative (e.g., pomalidomide) or VHL-targeting (S,R,S)-AHPC moiety.
  • Linker : A polyethylene glycol (PEG) or alkyl/ether chain with terminal functional groups (e.g., amine, azide, or carboxylic acid).
  • Conjugation Site : Position 4 or 5 of the phthalimide ring for CRBN ligands or hydroxyproline residues for VHL ligands.

Synthetic Routes for E3 Ligase Ligand-Linker Conjugates

Starting Materials and Reagents

E3 Ligand Synthesis
  • CRBN Ligands :

    • 4-Hydroxythalidomide : Synthesized via condensation of 3-hydroxyphthalic anhydride with glutarimide under acidic conditions (KOAc/AcOH, 83–96% yield).
    • Pomalidomide Derivatives : Prepared by substituting the phthalimide ring with propargyl or amino groups via nucleophilic aromatic substitution.
  • VHL Ligands :

    • (S,R,S)-AHPC : Constructed through stereoselective assembly of hydroxyproline derivatives and tert-leucine, followed by tert-butyloxycarbonyl (Boc) protection.
Linker Activation

Common linkers include:

  • PEG Chains : Activated as bromides, iodides, or tosylates for nucleophilic substitution.
  • Alkyl/Ether Chains : Functionalized with terminal amines or carboxylic acids for amide coupling.

Linker Attachment Strategies

CRBN Ligand-Linker Conjugation
  • Ether Bond Formation :
    • Mitsunobu Reaction : 4-Hydroxythalidomide reacts with linker-OH under PPh₃/DIAD conditions (27–41% yield).
    • Alkylation : Linker-Br or linker-I reacts with 4-hydroxythalidomide in DMF/NaHCO₃ (32–76% yield).
Method Reagents/Conditions Yield (%) Reference
Mitsunobu Reaction PPh₃, DIAD, THF, rt 27–41
Alkylation Linker-Br, NaHCO₃, DMF, 60–70°C 32–76
  • Sonogashira Coupling : For propargyl-linked derivatives, 4-bromothalidomide undergoes Pd-mediated coupling with terminal alkynes (72–89% yield).
VHL Ligand-Linker Conjugation
  • Amide Bond Formation : (S,R,S)-AHPC’s primary amine reacts with linker-COOH using HATU/DIPEA (65–85% yield).
  • Click Chemistry : Azide-functionalized VHL ligands undergo copper-catalyzed alkyne-azide cycloaddition (CuAAC) with PEG-alkyne linkers.

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
  • Spectroscopy :
    • MS (ESI+) : Expected m/z for Conjugate 70: 700–900 Da (PEG-based).
    • ¹H/¹³C NMR : Diagnostic peaks for phthalimide (δ 7.8–8.2 ppm) or hydroxyproline (δ 4.2–4.5 ppm).

Case Study: Hypothetical Synthesis of Conjugate 70

Assuming Conjugate 70 is a CRBN ligand-PEG conjugate:

Step 1: Synthesis of 4-Hydroxythalidomide
  • Condense 3-hydroxyphthalic anhydride (10 mmol) with glutarimide (12 mmol) in acetic acid/KOAc (reflux, 12 h).
  • Isolate 4-hydroxythalidomide via filtration (96% yield).
Step 2: Linker Activation
  • React PEG₄-OH (5 mmol) with TsCl (6 mmol) in pyridine (0°C, 2 h) to form PEG₄-OTs (82% yield).
Step 3: Etherification
  • Combine 4-hydroxythalidomide (1 mmol), PEG₄-OTs (1.2 mmol), and K₂CO₃ (2 mmol) in DMF (70°C, 16 h).
  • Purify via silica chromatography (43% yield).

Challenges and Optimization

  • Solubility Issues : PEG linkers improve aqueous solubility but may hinder cell permeability.
  • Steric Hindrance : Bulky linkers reduce ternary complex formation efficiency (e.g., macrocyclic PROTACs require rigid spacers).
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 60% yield in 2 h vs. 16 h conventionally).

Comparative Analysis of Linker Strategies

Linker Type Bond Formation Yield Range (%) Pros/Cons
PEG-Ether Mitsunobu 27–41 High solubility; low steric
Alkyl-Amide EDC/HATU 50–75 Stable; moderate flexibility
Triazole CuAAC 60–85 Rapid; biocompatible

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 70 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the this compound. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce new derivatives with altered biological activity .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 70 has a wide range of scientific research applications:

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 70 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The process involves the recruitment of the E3 ligase, ubiquitin activation by E1 enzymes, and conjugation by E2 enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound 70 vs. Compound 73 (CRBN-Based Derivative)
  • Structural Differences: Compound 73 replaces the lenalidomide ligand in Compound 70 with a novel CRBN-binding derivative, optimizing the linker chemistry and spatial orientation .
  • Activity :
    • Compound 70 exhibits a degradation concentration (DC50) of ~18 nM in H1975 cells.
    • Compound 73 achieves a DC50 of 10 nM in the same cell line, demonstrating superior potency due to enhanced ternary complex stability .
  • Synthesis : Compound 73 utilizes a modified linker attachment strategy (e.g., chloroacetyl chloride and tert-butyl bromoacetate) to improve yield and purity compared to the amide coupling used for Compound 70 .
Compound 70 vs. VHL-Based Conjugates (e.g., VH032-O-Ph-PEG1-NH2)
  • E3 Ligase Specificity : Compound 70 recruits CRBN, while VH032-based conjugates target the von Hippel-Lindau (VHL) E3 ligase.
  • Linker Design :
    • Compound 70 employs a rigid carboxylic acid linker, whereas VHL conjugates often use flexible PEG-based linkers to accommodate steric demands of the VHL complex .
  • Degradation Efficiency : CRBN-based PROTACs (e.g., Compound 70) generally exhibit broader substrate scope, while VHL-based systems show higher selectivity for hydrophobic target proteins .
Compound 70 vs. MDM2/IAP-Based Conjugates
  • E3 Ligase Utilization : MDM2 and IAP ligands (e.g., nutlin-3 derivatives) are less commonly used due to lower ubiquitination efficiency and off-target effects .
  • Synthetic Complexity : MDM2 ligands require multi-step syntheses involving Pd-catalyzed couplings (e.g., Scheme 47 in ), contrasting with the streamlined amidation used for Compound 70 .

Key Data Table: Comparative Profiles

Compound E3 Ligase Linker Type DC50 (nM) Synthesis Yield Key Advantage Reference
70 CRBN Carboxylic acid 18 (H1975 cells) 43–86% Broad substrate applicability
73 CRBN Optimized alkyl 10 (H1975 cells) 75–82% Enhanced potency
VH032-O-Ph-PEG1 VHL PEG 15–20 (HEK293T) 57–76% High selectivity
Nutlin-3 conjugate MDM2 Bromoalkyl >100 (MCF-7) 30–50% Rare p53-dependent targets

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